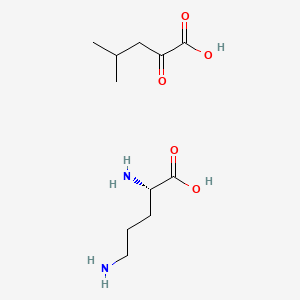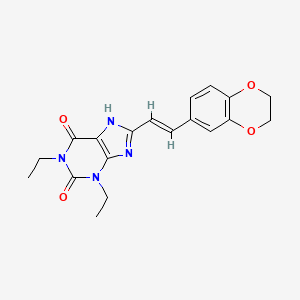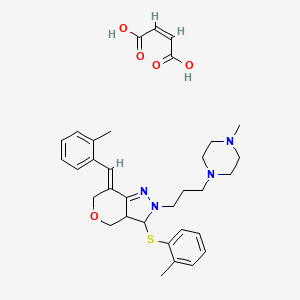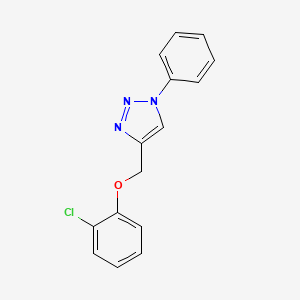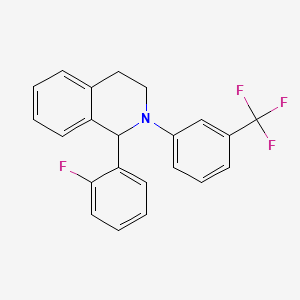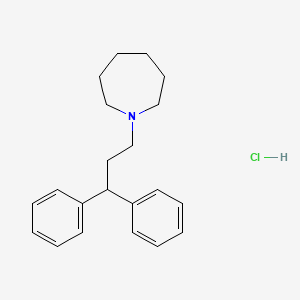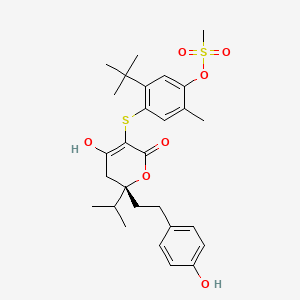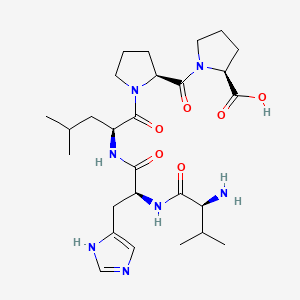
Hydrogen bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((methylamino)sulphonyl)benzoato(2-))chromate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrogen bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((methylamino)sulphonyl)benzoato(2-))chromate(1-) is a complex organic-inorganic hybrid compound It features a chromate core coordinated with two organic ligands, each containing a pyrazole ring substituted with a 3-chlorophenyl group, a methyl group, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((methylamino)sulphonyl)benzoato(2-))chromate(1-) typically involves multi-step organic synthesis followed by coordination with a chromate source. The initial steps include the preparation of the organic ligands through reactions such as azo coupling and sulfonamide formation. The final step involves the coordination of these ligands with a chromate salt under controlled pH and temperature conditions to form the desired complex.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and purification systems would be essential to meet industrial standards.
化学反応の分析
Types of Reactions
Hydrogen bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((methylamino)sulphonyl)benzoato(2-))chromate(1-) can undergo various chemical reactions, including:
Oxidation: The chromate core can participate in redox reactions, potentially oxidizing other substrates.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the chromium center.
Substitution: Ligand exchange reactions can occur, where the organic ligands are replaced by other coordinating molecules.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized organic ligands, while reduction reactions could produce reduced chromium species.
科学的研究の応用
Hydrogen bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((methylamino)sulphonyl)benzoato(2-))chromate(1-) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and sensors, due to its stability and reactivity.
作用機序
The mechanism of action of Hydrogen bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((methylamino)sulphonyl)benzoato(2-))chromate(1-) involves its interaction with molecular targets through coordination chemistry. The chromate core can interact with various biological molecules, potentially disrupting cellular processes. The organic ligands may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors.
類似化合物との比較
Similar Compounds
Chromium(III) complexes: These compounds share the chromate core but differ in their organic ligands.
Azo compounds: Similar in having azo groups, but differ in their overall structure and coordination with metal centers.
Sulfonamide derivatives: Share the sulfonamide functional group but differ in their coordination chemistry and overall structure.
Uniqueness
Hydrogen bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((methylamino)sulphonyl)benzoato(2-))chromate(1-) is unique due to its combination of a chromate core with complex organic ligands, providing a distinct set of chemical and biological properties not found in simpler compounds.
特性
CAS番号 |
85959-80-4 |
|---|---|
分子式 |
C36H33Cl2CrN10O10S2+ |
分子量 |
952.7 g/mol |
IUPAC名 |
2-[[1-(3-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-5-(methylsulfamoyl)benzoic acid;chromium;hydron |
InChI |
InChI=1S/2C18H16ClN5O5S.Cr/c2*1-10-16(17(25)24(23-10)12-5-3-4-11(19)8-12)22-21-15-7-6-13(30(28,29)20-2)9-14(15)18(26)27;/h2*3-9,16,20H,1-2H3,(H,26,27);/p+1 |
InChIキー |
CQMKFEJVBQAUNB-UHFFFAOYSA-O |
正規SMILES |
[H+].CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)S(=O)(=O)NC)C(=O)O)C3=CC(=CC=C3)Cl.CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)S(=O)(=O)NC)C(=O)O)C3=CC(=CC=C3)Cl.[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


